molecular formula C18H12N4O4S B11604643 (5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No. B11604643
M. Wt: 380.4 g/mol
InChI Key: QTUOCVKWXSVSOR-GDNBJRDFSA-N
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Description

(5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrobenzylidene group, and a thiazolotriazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolotriazole Core: The initial step involves the synthesis of the thiazolotriazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of a strong acid or base as a catalyst.

    Introduction of the Methoxyphenyl Group: The next step involves the introduction of the methoxyphenyl group. This can be accomplished through a substitution reaction, where a methoxyphenyl halide reacts with the thiazolotriazole core in the presence of a suitable base.

    Addition of the Nitrobenzylidene Group: The final step involves the addition of the nitrobenzylidene group. This can be achieved through a condensation reaction between a nitrobenzaldehyde and the thiazolotriazole core in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted thiazolotriazole derivatives.

Scientific Research Applications

(5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in the study of biological processes and pathways. It can be used as a probe to investigate enzyme activities and protein interactions.

    Medicine: The compound has potential therapeutic applications. It is being investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

(5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:

    Ethyl acetoacetate: This compound is used as a chemical intermediate in the production of various compounds. It has a similar structure but lacks the thiazolotriazole core.

    7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a similar triazole structure but differs in the substituents and overall structure.

properties

Molecular Formula

C18H12N4O4S

Molecular Weight

380.4 g/mol

IUPAC Name

(5Z)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C18H12N4O4S/c1-26-14-8-4-12(5-9-14)16-19-18-21(20-16)17(23)15(27-18)10-11-2-6-13(7-3-11)22(24)25/h2-10H,1H3/b15-10-

InChI Key

QTUOCVKWXSVSOR-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=N2

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=N2

Origin of Product

United States

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